2-Ethyl-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the boronic ester group makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-ethyl-6-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to a borane derivative.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nature of the nucleophile.
Scientific Research Applications
2-Ethyl-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Ethyl-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are typically the organic substrates and the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in similar cross-coupling reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A pyridine derivative with a similar boronic ester group.
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate: A pyrazole derivative with a boronic ester group.
Uniqueness
2-Ethyl-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both ethyl and methyl groups on the pyridine ring can also affect its steric and electronic properties, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C14H22BNO2 |
---|---|
Molecular Weight |
247.14 g/mol |
IUPAC Name |
2-ethyl-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H22BNO2/c1-7-12-9-11(8-10(2)16-12)15-17-13(3,4)14(5,6)18-15/h8-9H,7H2,1-6H3 |
InChI Key |
NKRYPHIQSXIWAF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.